molecular formula C15H15ClO2S B14379913 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene CAS No. 90183-78-1

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene

Cat. No.: B14379913
CAS No.: 90183-78-1
M. Wt: 294.8 g/mol
InChI Key: YYTFAZMQOXNHDS-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene is an organic compound that features a benzenesulfinyl group attached to a propoxy chain, which is further connected to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biomolecules, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene
  • 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene
  • 1-[3-(Benzenesulfinyl)propoxy]-3-bromobenzene

Uniqueness

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

90183-78-1

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

1-[3-(benzenesulfinyl)propoxy]-3-chlorobenzene

InChI

InChI=1S/C15H15ClO2S/c16-13-6-4-7-14(12-13)18-10-5-11-19(17)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2

InChI Key

YYTFAZMQOXNHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCOC2=CC(=CC=C2)Cl

Origin of Product

United States

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